molecular formula C21H20ClNO3 B2777897 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 302575-35-5

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2777897
CAS No.: 302575-35-5
M. Wt: 369.85
InChI Key: OYTJCTUKYYQNSY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a hydroxy group, and a piperidinylmethyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with a β-ketoester under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

    Piperidinylmethylation: The final step involves the nucleophilic substitution of the hydroxy group with a piperidinylmethyl group using reagents like piperidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The chromen-4-one core can be reduced to a chroman-4-one derivative using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of chroman-4-one derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one: Similar structure but with a methyl group at the 2-position.

    3-(4-Chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one: Similar structure but with a morpholinylmethyl group instead of a piperidinylmethyl group.

    3-(4-Chlorophenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one: Similar structure but with a pyrrolidinylmethyl group instead of a piperidinylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTJCTUKYYQNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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